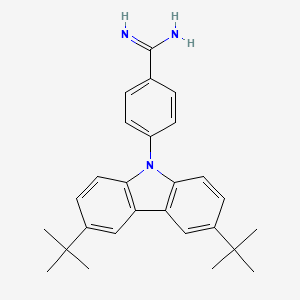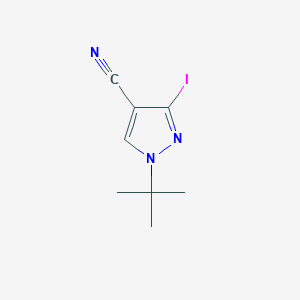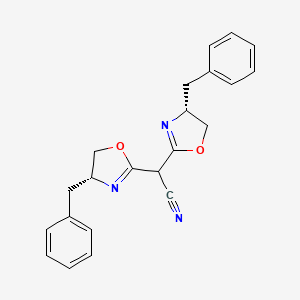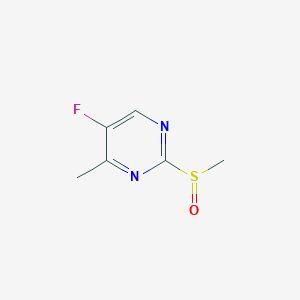
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is a complex organic compound characterized by its unique structure, which includes a carbazole moiety substituted with tert-butyl groups and a benzimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide typically involves multiple steps. One common method starts with the preparation of 3,6-Di-tert-butylcarbazole, which is then reacted with appropriate reagents to introduce the benzimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism by which 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide exerts its effects is primarily through its interaction with specific molecular targets. The carbazole moiety can participate in π-π interactions, while the benzimidamide group can form hydrogen bonds with target molecules. These interactions can influence the electronic properties and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: Shares the carbazole core but lacks the benzimidamide group.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Similar structure but with an aniline group instead of benzimidamide
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is unique due to the presence of both the carbazole and benzimidamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Eigenschaften
Molekularformel |
C27H31N3 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
4-(3,6-ditert-butylcarbazol-9-yl)benzenecarboximidamide |
InChI |
InChI=1S/C27H31N3/c1-26(2,3)18-9-13-23-21(15-18)22-16-19(27(4,5)6)10-14-24(22)30(23)20-11-7-17(8-12-20)25(28)29/h7-16H,1-6H3,(H3,28,29) |
InChI-Schlüssel |
SQMSLMJKYPUQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)


![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)



![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)





